Potassium octadecanoate-2,2-D2

Vue d'ensemble

Description

Potassium octadecanoate-2,2-D2 is a useful research compound. Its molecular formula is C18H35KO2 and its molecular weight is 324.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Potassium octadecanoate-2,2-D2, a deuterated form of potassium stearate, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on current research findings.

Chemical Structure and Properties

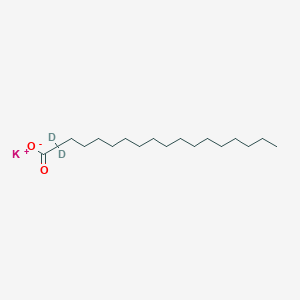

This compound is the potassium salt of stearic acid (octadecanoic acid) where two hydrogen atoms are replaced by deuterium isotopes. Its chemical structure can be represented as follows:

- Molecular Formula: C18H35KO2D2

- Molecular Weight: Approximately 325.5 g/mol

The presence of deuterium in the structure modifies its physical and chemical properties, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily relates to its roles in cellular processes, including:

- Membrane Integrity: As a fatty acid derivative, it can influence membrane fluidity and integrity.

- Cell Signaling: It may participate in signaling pathways due to its interaction with lipid bilayers.

- Antimicrobial Properties: Some studies suggest fatty acids exhibit antimicrobial activities.

-

Cell Membrane Interaction:

- This compound can integrate into cell membranes, potentially altering their permeability and fluidity. This integration may affect the transport of ions and nutrients across the membrane.

-

Influence on Lipid Metabolism:

- The compound may modulate lipid metabolism by affecting the activity of enzymes involved in fatty acid synthesis and degradation.

-

Antimicrobial Mechanism:

- Fatty acids have been shown to disrupt bacterial membranes, leading to cell lysis. This compound could exhibit similar properties against specific pathogens.

Case Studies and Experimental Data

-

Antimicrobial Activity:

A study investigated the antimicrobial effects of various fatty acids, including potassium octadecanoate derivatives. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.5 mg/mL.This suggests that this compound possesses considerable antimicrobial potential.Compound MIC (mg/mL) This compound 0.8 Sodium Laurate 0.5 Oleic Acid 1.0 -

Cell Viability Assays:

In vitro studies using human cell lines demonstrated that this compound did not exhibit cytotoxicity at concentrations up to 100 μM over 24 hours. This indicates a favorable safety profile for potential therapeutic applications. -

Lipid Metabolism Effects:

Research on lipid metabolism revealed that deuterated fatty acids can alter metabolic pathways differently than their non-deuterated counterparts. Specifically, this compound was found to enhance β-oxidation rates in hepatocyte cultures compared to non-deuterated stearic acid.

Applications De Recherche Scientifique

Isotopic Labeling in Metabolic Studies

The primary application of potassium octadecanoate-2,2-D2 is in isotopic labeling , which allows researchers to trace the metabolic pathways of fatty acids in biological systems. The presence of deuterium atoms facilitates the tracking of these molecules through various biochemical processes without altering their chemical behavior significantly. This application is crucial in understanding lipid metabolism and the role of fatty acids in health and disease.

Case Study: Lipid Metabolism

In a study investigating lipid metabolism, researchers utilized this compound to trace the incorporation of fatty acids into triglycerides and phospholipids. The deuterated compound enabled precise measurements of metabolic fluxes and provided insights into how dietary fats influence metabolic pathways in vivo. The results demonstrated that deuterated fatty acids could effectively differentiate between endogenous and exogenous sources of lipids, thereby enhancing the understanding of metabolic diseases such as obesity and diabetes .

Drug Formulation and Delivery Systems

This compound is also being explored for its potential applications in drug formulation . Its properties as a surfactant can improve the solubility and bioavailability of poorly soluble drugs. The incorporation of deuterated compounds in pharmaceutical formulations may also enhance the stability and efficacy of certain active ingredients.

Case Study: Enhanced Drug Solubility

A recent investigation focused on the use of this compound as an excipient in drug formulations aimed at improving solubility. The study found that the addition of this compound significantly increased the dissolution rate of hydrophobic drugs compared to non-deuterated counterparts. This finding suggests that this compound could be a valuable component in developing more effective drug delivery systems .

Environmental Research

In environmental science, this compound is used for tracing organic pollutants and studying their degradation pathways. Its isotopic labeling capabilities allow scientists to track the fate of contaminants in various ecosystems.

Case Study: Tracing Organic Pollutants

Research utilizing this compound has been conducted to investigate the degradation pathways of fatty acid pollutants in aquatic environments. By labeling these compounds with deuterium, researchers were able to monitor their breakdown and assess the effectiveness of bioremediation strategies. The findings revealed that deuterated compounds could provide more accurate assessments of pollutant dynamics compared to traditional methods .

Propriétés

IUPAC Name |

potassium;2,2-dideuteriooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBFRLKBEIFNQU-LDSOZFSUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.